5,5-Dimethyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]
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Overview
Description
5,5-Dimethyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane] is a spiro compound characterized by a unique bicyclic structure that includes a benzazepine ring fused with a cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane] typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzazepine and cyclohexane derivatives.
Cyclization Reaction: The key step involves a cyclization reaction to form the spiro linkage. This is often achieved through a nucleophilic substitution reaction under basic conditions.
Industrial Production Methods
scaling up the laboratory synthesis process with appropriate modifications could be a potential approach .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzazepine ring, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
5,5-Dimethyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane] has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a bioactive molecule.
Materials Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical cellular processes, such as signal transduction or metabolic pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and immune response, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane]: This compound shares a similar core structure but differs in the presence of a nitro group, which can significantly alter its chemical and biological properties.
5-Methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane]:
Uniqueness
5,5-Dimethyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane] is unique due to its specific substitution pattern and spiro linkage, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H25N |
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Molecular Weight |
243.4 g/mol |
IUPAC Name |
5,5-dimethylspiro[2,4-dihydro-1H-2-benzazepine-3,1'-cyclohexane] |
InChI |
InChI=1S/C17H25N/c1-16(2)13-17(10-6-3-7-11-17)18-12-14-8-4-5-9-15(14)16/h4-5,8-9,18H,3,6-7,10-13H2,1-2H3 |
InChI Key |
GQVKSTMGJSYOTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCCCC2)NCC3=CC=CC=C31)C |
Origin of Product |
United States |
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